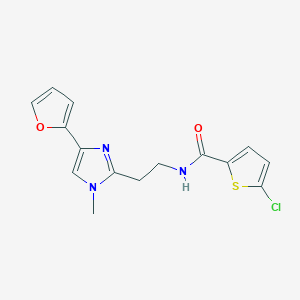

5-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of 5-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide can be achieved through multi-step organic synthesis. Each step may involve the formation of the imidazole and furan rings separately, followed by their attachment to the thiophene carboxamide backbone. Key reactions might include chlorination, amide formation, and cyclization steps under controlled temperatures and pressures.

Industrial Production Methods: : While specific industrial methods may vary, they generally involve large-scale versions of the laboratory processes, optimized for yield, safety, and cost-efficiency. Reaction conditions are tightly controlled to ensure high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes: : This compound can undergo a variety of chemical reactions including:

Oxidation: : Potential oxidation at the furan ring, altering its electronic properties.

Reduction: : Reduction of the imidazole ring, affecting its stability and reactivity.

Substitution: : Electrophilic or nucleophilic substitution at the chlorine atom or other reactive sites.

Common Reagents and Conditions Used in These Reactions: : Reagents such as oxidizing agents (like potassium permanganate), reducing agents (such as lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions are commonly used under specific conditions (e.g., controlled pH, temperature, and solvents).

Major Products Formed from These Reactions: : Products may include oxidized or reduced derivatives of the original molecule, substituted analogs, or rearranged structures depending on the reaction pathway.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Used as a building block for complex organic synthesis, enabling the construction of diverse molecules for research and development.

Medicine: : Could be explored for pharmaceutical applications due to its unique structure, potentially acting as a drug candidate or pharmacophore.

Industry: : May serve as an intermediate in the production of advanced materials or specialty chemicals.

Mechanism of Action: The compound's mechanism of action would depend on its interaction with molecular targets:

Molecular Targets and Pathways Involved: : Could include binding to specific receptors or enzymes, altering their function. Detailed studies would reveal its binding affinity, selectivity, and the biochemical pathways affected.

Effect Mechanisms: : May involve inhibition or activation of target molecules, leading to downstream effects on cellular processes or biochemical pathways.

Comparison with Similar Compounds: 5-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide can be compared to other compounds with similar functionalities:

Furan-containing Compounds: : Share a similar aromatic character but differ in reactivity and stability.

Imidazole-containing Compounds: : Often have significant roles in biochemistry and medicinal chemistry, influencing enzyme activity and signal transduction pathways.

Thiophene-containing Compounds: : Known for their electronic properties and applications in materials science.

By highlighting the structural differences and similarities, the unique aspects of this compound become apparent, setting it apart from other related molecules.

Similar Compounds:

2-furanmethanol

1-methyl-4-nitroimidazole

2-chlorothiophene

This detailed look at the compound provides insight into its potential uses and the diverse chemical landscape it navigates. Pretty cool, right?

Biologische Aktivität

The compound 5-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realms of antifungal and anticancer applications. This article aims to summarize the key findings related to its biological activity, including structure-activity relationships (SAR), case studies, and relevant research data.

Chemical Structure and Properties

The compound features a complex structure that combines a thiophene ring with a furan moiety and an imidazole derivative. The presence of these heterocycles contributes to its unique biological properties.

Molecular Formula: C₁₄H₁₃ClN₂O₂S

Molecular Weight: 304.79 g/mol

Antifungal Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antifungal properties. For instance, in a study focused on thiophene derivatives, compounds with similar structures showed promising fungicidal activity against various fungal pathogens.

| Compound | EC₅₀ (mg/L) | Activity Level |

|---|---|---|

| 4a | 4.69 | Excellent |

| 4f | 1.96 | Superior |

| Flumorph | 7.55 | Moderate |

The compound 4f, which shares structural similarities with our target compound, exhibited an EC₅₀ of 1.96 mg/L, indicating a high level of antifungal activity compared to established fungicides like flumorph .

Anticancer Activity

The anticancer potential of compounds containing thiophene and imidazole rings has been explored in various studies. Specifically, the incorporation of a chloro group at the 5-position of the thiophene ring has been shown to enhance stability and improve cellular uptake.

In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and L363. For example, a derivative similar to our target compound demonstrated a GI₅₀ of approximately 4.1 µM against L363 cells, showcasing significant cytotoxicity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

- Chloro Substitution : The presence of chlorine at specific positions on the thiophene ring enhances both antifungal and anticancer activities.

- Furan and Imidazole Integration : The combination of furan and imidazole moieties contributes to improved bioactivity and selectivity towards target cells.

- Chain Length Variation : Modifying the ethyl chain length in the side group influences the compound's efficacy; shorter chains tend to exhibit higher activity .

Case Study 1: Antifungal Efficacy

In a greenhouse trial assessing antifungal efficacy against Colletotrichum dematium, a formulation containing compounds structurally related to our target demonstrated up to 79% control efficacy at optimal concentrations . This suggests that further development could lead to effective agricultural fungicides.

Case Study 2: Anticancer Properties

A series of experiments conducted on various cancer cell lines revealed that derivatives of our target compound can significantly inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction . The specific pathways involved remain an area for further investigation.

Eigenschaften

IUPAC Name |

5-chloro-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c1-19-9-10(11-3-2-8-21-11)18-14(19)6-7-17-15(20)12-4-5-13(16)22-12/h2-5,8-9H,6-7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUMMHZNBMTZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=CC=C(S2)Cl)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.